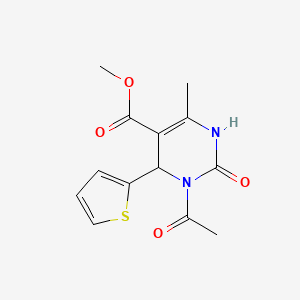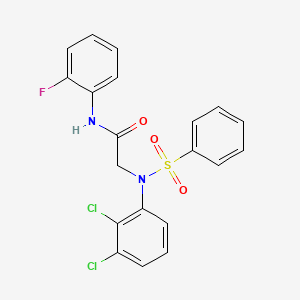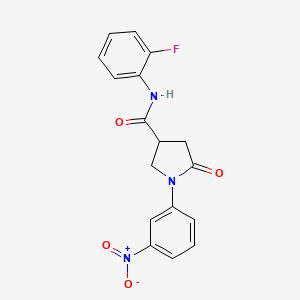![molecular formula C14H21ClN4O B5017885 N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea](/img/structure/B5017885.png)
N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea, commonly known as CP-154,526, is a synthetic compound that belongs to the family of selective non-peptide antagonists of the corticotropin-releasing factor (CRF) receptor. CP-154,526 is widely used in scientific research to study the role of CRF in various physiological and pathological conditions.
作用机制
CP-154,526 acts as a selective antagonist of the N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other organs. This compound is a neuropeptide that plays a key role in the regulation of the stress response, and its dysregulation has been implicated in the pathogenesis of various stress-related disorders. By blocking the this compound receptor, CP-154,526 inhibits the downstream signaling pathways that are activated by this compound, thus modulating the stress response.
Biochemical and Physiological Effects:
CP-154,526 has been shown to modulate various biochemical and physiological effects that are mediated by the this compound system, including the hypothalamic-pituitary-adrenal (HPA) axis, the sympathetic nervous system, and the immune system. CP-154,526 has been shown to decrease the levels of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), which are key regulators of the HPA axis, and to decrease the levels of noradrenaline and adrenaline, which are key mediators of the sympathetic nervous system. CP-154,526 has also been shown to modulate the function of immune cells, such as macrophages and T cells, which express the this compound receptor.
实验室实验的优点和局限性
CP-154,526 has several advantages as a research tool, including its high potency and selectivity for the N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, CP-154,526 also has some limitations, including its short half-life, which requires frequent dosing in animal studies, and its potential off-target effects on other receptors that share structural similarities with the this compound receptor.
未来方向
There are several future directions for research on CP-154,526, including the development of more potent and selective N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea receptor antagonists, the identification of new therapeutic targets in the this compound system, and the investigation of the role of this compound in the pathogenesis of other disorders, such as obesity, diabetes, and cardiovascular disease. Additionally, the use of CP-154,526 in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
合成方法
CP-154,526 can be synthesized by the reaction of 4-chlorobenzoyl chloride with 2-(4-methyl-1-piperazinyl)ethylamine in the presence of a base, followed by the reaction of the resulting intermediate with urea.
科学研究应用
CP-154,526 has been extensively used in scientific research to study the role of N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea in stress-related disorders, such as anxiety, depression, and addiction. CP-154,526 has been shown to block the anxiogenic and stress-like effects of this compound in animal models, suggesting its potential therapeutic use in the treatment of anxiety and stress-related disorders.
属性
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O/c1-18-8-10-19(11-9-18)7-6-16-14(20)17-13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXNUZHEJSGKMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}butanoic acid](/img/structure/B5017821.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-(methyl{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}amino)-3-pyrrolidinol](/img/structure/B5017823.png)


![(1R*,3s,6r,8S*)-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5017855.png)
![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B5017865.png)
![3-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5017867.png)
![3-(1-methyl-1H-imidazol-4-yl)-5-[3-(1H-pyrazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5017875.png)

![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5017889.png)
![{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5017891.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017897.png)
![3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5017911.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5017913.png)